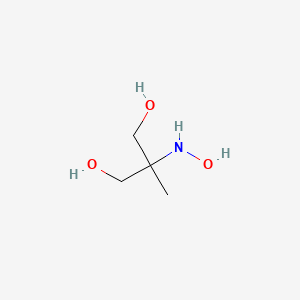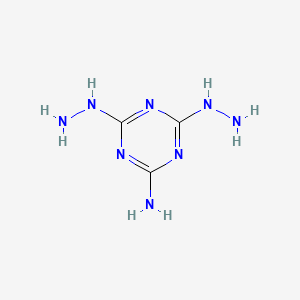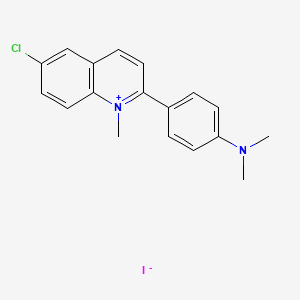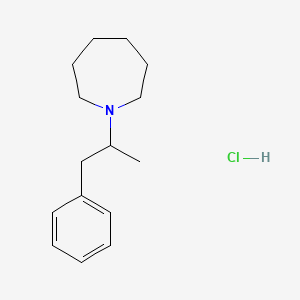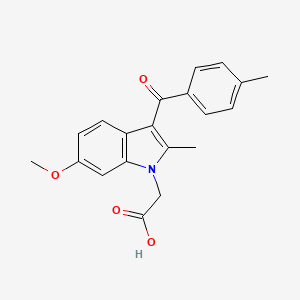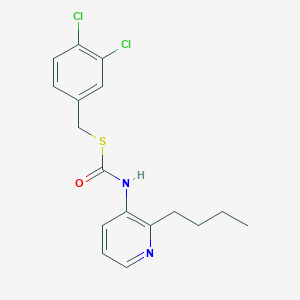
O-Butyl S-((3,4-dichlorophenyl)methyl) 3-pyridinylcarbonimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Butyl S-((3,4-dichlorophenyl)methyl) 3-pyridinylcarbonimidothioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a butyl group, a dichlorophenyl group, and a pyridinylcarbonimidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Butyl S-((3,4-dichlorophenyl)methyl) 3-pyridinylcarbonimidothioate typically involves the reaction of 3,4-dichlorobenzyl chloride with pyridine-3-carbonimidothioate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
O-Butyl S-((3,4-dichlorophenyl)methyl) 3-pyridinylcarbonimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or dichlorophenyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
O-Butyl S-((3,4-dichlorophenyl)methyl) 3-pyridinylcarbonimidothioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-Butyl S-((3,4-dichlorophenyl)methyl) 3-pyridinylcarbonimidothioate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-Butyl S-((3,4-dichlorophenyl)methyl) 3-pyridinylcarbonimidothioate include other pyridinylcarbonimidothioate derivatives and compounds with similar functional groups, such as:
- O-Butyl S-((3,4-dichlorophenyl)methyl) 2-pyridinylcarbonimidothioate
- O-Butyl S-((3,4-dichlorophenyl)methyl) 4-pyridinylcarbonimidothioate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
34763-54-7 |
|---|---|
Molecular Formula |
C17H18Cl2N2OS |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
S-[(3,4-dichlorophenyl)methyl] N-(2-butylpyridin-3-yl)carbamothioate |
InChI |
InChI=1S/C17H18Cl2N2OS/c1-2-3-5-15-16(6-4-9-20-15)21-17(22)23-11-12-7-8-13(18)14(19)10-12/h4,6-10H,2-3,5,11H2,1H3,(H,21,22) |
InChI Key |
UJCBOPLWWDKGLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC=N1)NC(=O)SCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


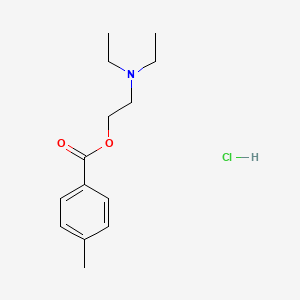
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
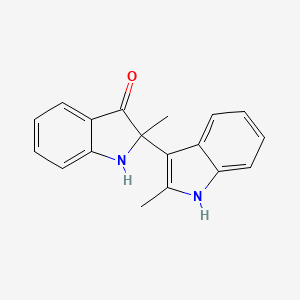
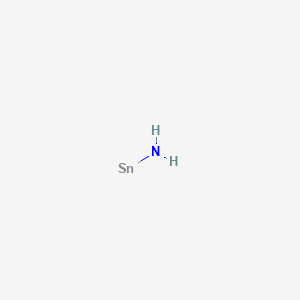
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
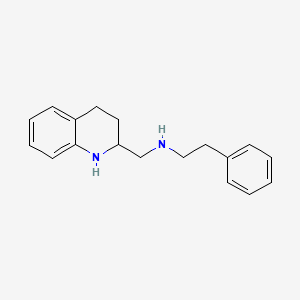
![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
